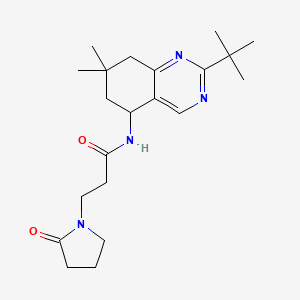![molecular formula C19H20N4O2 B6069973 [5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B6069973.png)
[5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol is a complex organic compound that features a unique structure combining a pyridine ring, a tetrahydroquinazoline moiety, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the tetrahydroquinazoline core, followed by the introduction of the pyridine ring and the furan moiety. The final step often involves the formation of the methanol group through reduction or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the pyridine ring to a piperidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or furan rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine or furan rings.
科学的研究の応用
Chemistry
In chemistry, [5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as stability, reactivity, or specific interactions with other materials.
作用機序
The mechanism of action of [5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
[2-(Pyridin-3-yl)quinazolin-4-yl]methanol: Similar in structure but lacks the tetrahydroquinazoline moiety.
[5-(Pyridin-3-yl)furan-2-yl]methanol: Similar but lacks the tetrahydroquinazoline moiety.
[5-(Quinazolin-4-yl)furan-2-yl]methanol: Similar but lacks the pyridine ring.
Uniqueness
The uniqueness of [5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol lies in its combination of a pyridine ring, a tetrahydroquinazoline moiety, and a furan ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[5-[[(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-12-15-7-6-14(25-15)10-21-17-4-1-5-18-16(17)11-22-19(23-18)13-3-2-8-20-9-13/h2-3,6-9,11,17,21,24H,1,4-5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHBFRALXGACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC=C(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[methyl(2-methylpropyl)amino]methyl]piperidin-2-one](/img/structure/B6069895.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-phenylethenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)
![1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B6069915.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B6069940.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B6069942.png)
![3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B6069956.png)
![1-(1-azepanyl)-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6069968.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromofuran-2-carboxamide](/img/structure/B6069980.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6069995.png)
